N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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Description
N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit activated factor x (fxa) in the coagulation cascade .
Mode of Action
Compounds with similar structures have been found to act as competitive inhibitors of their targets . They bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
Similar compounds have been found to affect the coagulation cascade by inhibiting fxa . This inhibition can reduce thrombin generation and indirectly inhibit platelet aggregation .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution in animals and humans . They also have a low potential for drug-drug interactions . The elimination pathways for similar compounds include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Similar compounds have demonstrated dose-dependent antithrombotic efficacy in pre-clinical studies . These compounds have been found to improve antithrombotic activity without excessive increases in bleeding times when added on top of other antithrombotic drugs .
Biochemical Analysis
Biochemical Properties
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high affinity for this enzyme . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
In cellular contexts, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide indirectly inhibits platelet aggregation by reducing thrombin generation . This suggests that it can influence cell function by modulating cell signaling pathways related to coagulation.
Molecular Mechanism
The molecular mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves binding to the active site of FXa, thereby inhibiting its activity . This prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide demonstrates a rapid onset of inhibition of FXa
Dosage Effects in Animal Models
Pre-clinical studies of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide in animal models have demonstrated dose-dependent antithrombotic efficacy
Metabolic Pathways
The metabolic pathways of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involve renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-25-16-8-6-14(11-15(16)22-9-3-2-4-19(22)23)21-20(24)13-5-7-17-18(10-13)27-12-26-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIOSFHGMSLEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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